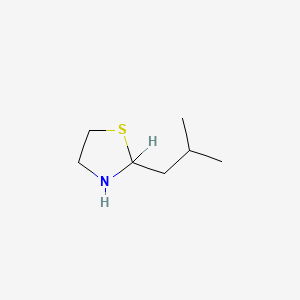

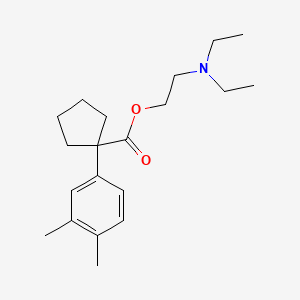

![molecular formula C8H4ClN5 B1616043 4-Chlorotetrazolo[1,5-a]chinoxalin CAS No. 59866-06-7](/img/structure/B1616043.png)

4-Chlorotetrazolo[1,5-a]chinoxalin

Übersicht

Beschreibung

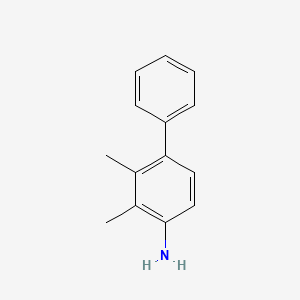

4-Chlorotetrazolo[1,5-a]quinoxaline is a heterocyclic organic compound that has potential implications in various fields of research and industry. It has a molecular formula of C8H4ClN5 . It is a derivative of tetrazolo[1,5-a]quinoxalines, which can be used as quinoxaline-azide precursor, serving as a precursor for new nitrogen-enriched quinoxaline-based structures .

Synthesis Analysis

The synthesis of 4-Chlorotetrazolo[1,5-a]quinoxaline involves the reaction of 2,3-dichloroquinoxaline with hydrazine and sodium nitrite . The conversion of tetrazolo[1,5-a]quinoxalines to 1,2,3-triazoloquinoxalines and triazoloimidazoquinoxalines under typical conditions of a CuAAC reaction has also been investigated .Molecular Structure Analysis

The molecular structure of 4-Chlorotetrazolo[1,5-a]quinoxaline is characterized by a molecular formula of C8H4ClN5 and an average mass of 205.604 Da .Chemical Reactions Analysis

The conversion of tetrazolo[1,5-a]quinoxalines to 1,2,3-triazoloquinoxalines and triazoloimidazoquinoxalines under typical conditions of a CuAAC reaction has been investigated . The compatibility of various aliphatic and aromatic alkynes towards the reaction was investigated and the denitrogenative annulation towards imidazoloquinoxalines could be observed as a competing reaction depending on the alkyne concentration and the substitutions at the quinoxaline .Physical And Chemical Properties Analysis

4-Chlorotetrazolo[1,5-a]quinoxaline has a molecular formula of C8H4ClN5 and an average mass of 205.604 Da . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Hier finden Sie eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von „4-Chlorotetrazolo[1,5-a]chinoxalin“, wobei der Fokus auf sechs einzigartige Anwendungen liegt:

Synthese von Chinoxalinderivaten

This compound wird bei der Synthese verschiedener Chinoxalinderivate verwendet. Diese Derivate werden mit phosphatbasierten heterogenen Katalysator-Düngemitteln wie Monoammoniumphosphat (MAP), Diammoniumphosphat (DAP) oder Tripelsuperphosphat (TSP) synthetisiert, die aufgrund ihrer vielfältigen biologischen Aktivitäten ein großes Potenzial in der chemischen Forschung haben .

Hemmung von Mastzellen-vermittelten allergischen Reaktionen

Es wurde gezeigt, dass diese Verbindung mastzellenvermittelte allergische Reaktionen blockiert, indem sie die Aktivierung der Syk-Kinase hemmt. Sie hemmt reversibel die Degranulation von Mastzellen in dosisabhängiger Weise und unterdrückt die Expression und Sekretion von TNF-α und IL-4 in Mastzellen .

Antitumor- und Antikrebsaktivität

Tetrazolo[1,5-a]chinoxaline, einschließlich this compound, sollen Antitumor- und Antikrebsaktivität besitzen. Sie zeigen Aktivität als Adenosinrezeptor-Antagonisten sowie als PDE4-Inhibitoren, die in der medizinischen Forschung für die Entwicklung neuer Therapeutika wertvoll sind .

CuAAC-Reaktionen

Die Verbindung ist an Kupfer(I)-katalysierten Azid-Alkin-Cycloadditionsreaktionen (CuAAC) beteiligt, die eine Untergruppe der Click-Chemie darstellen. Diese Reaktionen sind bedeutsam für die Herstellung einer Vielzahl von funktionellen Materialien und Biokonjugaten in der chemischen Forschung .

Hemmende Wirkungen auf Tumorzelllinien

Studien haben gezeigt, dass Tetrazolo[1,5-a]chinoxalinderivate hemmende Wirkungen auf verschiedene Tumorzelllinien aufweisen. Diese Wirkungen waren höher als die des Referenzmedikaments Doxorubicin, und die Verbindungen waren nicht zytotoxisch für normale Zellen .

Nucleophile Substitutionsreaktionen

This compound kann nucleophile Substitutionsreaktionen eingehen, um aminosubstituierte Produkte zu bilden. Diese Eigenschaft ermöglicht weitere Derivatisierungen, die zu Verbindungen mit unterschiedlichen Substitutionssmustern führen, was in der synthetischen Chemie für die Herstellung diverser molekularer Strukturen nützlich ist .

Wirkmechanismus

Target of Action

The primary target of 4-Chlorotetrazolo[1,5-a]quinoxaline is the Syk kinase . This kinase plays a crucial role in the early signaling events mediated by FcεRI, a high-affinity receptor for the Fc region of IgE, which is involved in allergic reactions .

Mode of Action

4-Chlorotetrazolo[1,5-a]quinoxaline interacts with its target, Syk kinase, by inhibiting its activating phosphorylation . This interaction results in the suppression of mast cell activation, as evidenced by the reversible inhibition of mast cell degranulation .

Biochemical Pathways

The compound affects the FcεRI-mediated signaling pathway. By inhibiting the activating phosphorylation of Syk and LAT, crucial components of this pathway, 4-Chlorotetrazolo[1,5-a]quinoxaline disrupts the downstream signaling events . This includes the inhibition of Akt and MAP kinases, which are essential for the production of various pro-inflammatory cytokines in mast cells .

Pharmacokinetics

Its ability to inhibit mast cell activation both in vitro and in mice suggests that it has sufficient bioavailability to exert its effects .

Result of Action

The action of 4-Chlorotetrazolo[1,5-a]quinoxaline results in the suppression of mast cell activation. This is evidenced by the dose-dependent and reversible inhibition of mast cell degranulation . Additionally, the compound suppresses the expression and secretion of TNF-α and IL-4, two key pro-inflammatory cytokines, in mast cells .

Zukünftige Richtungen

Tetrazolo[1,5-a]quinoxaline derivatives, including 4-Chlorotetrazolo[1,5-a]quinoxaline, show promising potential as anticancer and antimicrobial agents . They have shown high inhibitory effects towards tested tumor cell lines and exhibited high degrees of inhibition against tested strains of Gram-positive and negative bacteria . This suggests a promising future direction for the development of these compounds in medicinal chemistry.

Biochemische Analyse

Biochemical Properties

4-Chlorotetrazolo[1,5-a]quinoxaline plays a vital role in biochemical reactions, particularly in inhibiting the activation of specific enzymes and proteins. It has been shown to interact with Syk kinase, a protein involved in cell signaling pathways. The compound reversibly inhibits the activation of Syk kinase, which is crucial for early FcεRI-mediated signaling events in mast cells . Additionally, 4-Chlorotetrazolo[1,5-a]quinoxaline suppresses the expression and secretion of pro-inflammatory cytokines such as TNF-α and IL-4 in mast cells .

Cellular Effects

The effects of 4-Chlorotetrazolo[1,5-a]quinoxaline on various cell types and cellular processes have been extensively studied. In mast cells, the compound inhibits degranulation in a dose-dependent manner, thereby reducing the release of histamines and other mediators involved in allergic reactions . Furthermore, 4-Chlorotetrazolo[1,5-a]quinoxaline influences cell signaling pathways by inhibiting the phosphorylation of key proteins such as LAT, Akt, and MAP kinases, which are essential for the production of pro-inflammatory cytokines . These effects highlight the potential of 4-Chlorotetrazolo[1,5-a]quinoxaline in modulating immune responses and allergic reactions.

Molecular Mechanism

At the molecular level, 4-Chlorotetrazolo[1,5-a]quinoxaline exerts its effects through specific binding interactions with biomolecules. The compound inhibits the activating phosphorylation of Syk kinase and LAT, which are crucial for early FcεRI-mediated signaling events . Additionally, it affects the activity of Akt and MAP kinases, which play essential roles in the production of various pro-inflammatory cytokines in mast cells . These molecular interactions contribute to the compound’s ability to modulate immune responses and reduce allergic reactions.

Temporal Effects in Laboratory Settings

The temporal effects of 4-Chlorotetrazolo[1,5-a]quinoxaline in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound maintains its inhibitory effects on Syk kinase activation and mast cell degranulation over time

Dosage Effects in Animal Models

The effects of 4-Chlorotetrazolo[1,5-a]quinoxaline at different dosages have been studied in animal models to understand its therapeutic potential and toxicity. In mice, the compound has been shown to inhibit mast cell-mediated passive cutaneous anaphylaxis in a dose-dependent manner . Higher doses of 4-Chlorotetrazolo[1,5-a]quinoxaline resulted in more significant inhibition of mast cell degranulation and reduced expression of pro-inflammatory cytokines . It is essential to determine the threshold and toxic doses to ensure the compound’s safety for therapeutic use.

Metabolic Pathways

4-Chlorotetrazolo[1,5-a]quinoxaline is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity and effects. The compound’s inhibition of Syk kinase and other signaling proteins suggests its involvement in pathways related to immune responses and inflammation

Transport and Distribution

The transport and distribution of 4-Chlorotetrazolo[1,5-a]quinoxaline within cells and tissues are crucial for understanding its bioavailability and therapeutic potential. The compound’s interactions with specific transporters and binding proteins may influence its localization and accumulation in target tissues

Subcellular Localization

The subcellular localization of 4-Chlorotetrazolo[1,5-a]quinoxaline can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of 4-Chlorotetrazolo[1,5-a]quinoxaline is essential for elucidating its precise mechanisms of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

4-chlorotetrazolo[1,5-a]quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN5/c9-7-8-11-12-13-14(8)6-4-2-1-3-5(6)10-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWYBYDSUFDMGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C3=NN=NN23)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10310581 | |

| Record name | 4-chlorotetrazolo[1,5-a]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10310581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59866-06-7 | |

| Record name | 4-Chlorotetrazolo[1,5-a]quinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59866-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 228175 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059866067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC228175 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=228175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chlorotetrazolo[1,5-a]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10310581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-Hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1615975.png)

![(1S,2S,5R,9S,11S,12S,13R)-5,6,11-Trihydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-en-16-one](/img/structure/B1615978.png)

![Benzyl (S)-[4-[(aminocarbonyl)amino]-1-[[(4-nitrophenyl)amino]carbonyl]butyl]carbamate](/img/structure/B1615980.png)